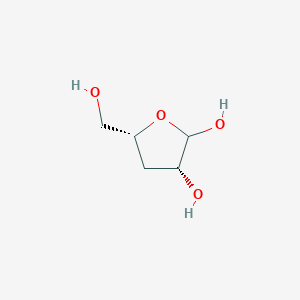

(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol |

InChI |

InChI=1S/C5H10O4/c6-2-3-1-4(7)5(8)9-3/h3-8H,1-2H2/t3-,4-,5?/m1/s1 |

InChI Key |

ZUYIBYOYYUXIGY-ZZKAVYKESA-N |

Isomeric SMILES |

C1[C@@H](OC([C@@H]1O)O)CO |

Canonical SMILES |

C1C(OC(C1O)O)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r,5r 5 Hydroxymethyl Oxolane 2,3 Diol and Its Stereoisomers

Chemo-Enzymatic Synthetic Approaches

Chemo-enzymatic methods leverage the high selectivity of enzymes to perform specific chemical transformations on carbohydrate scaffolds, often under mild and environmentally benign conditions. nih.gov These strategies are particularly advantageous for regioselective manipulations that are challenging to achieve through conventional chemical means.

Regioselective Enzymatic Deacetylation and Hydrolysis of Acetylated Ribofuranose Derivatives

The selective deprotection of acetylated carbohydrates is a critical step in the synthesis of complex carbohydrate-based molecules. nih.gov Enzymatic deacetylation, particularly using lipases, offers a powerful tool for achieving high regioselectivity. nih.govntnu.edu.tw This method avoids the often harsh conditions and complex protection-deprotection sequences required in traditional organic synthesis.

Lipases, such as those from Candida rugosa (CRL) and Pseudomonas fluorescens (PFL), have demonstrated significant efficacy in the regioselective hydrolysis of peracetylated sugars. researchgate.net For instance, the lipase (B570770) from Candida rugosa has been successfully used to catalyze the regioselective deacetylation at the 5-position of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. nih.govntnu.edu.tw This one-step enzymatic reaction provides a convenient route to 1,2,3-tri-O-acetyl-β-D-ribofuranose, a key intermediate for the synthesis of various ribofuranose derivatives. nih.govntnu.edu.tw The selectivity of the enzyme is crucial, as it preferentially hydrolyzes the primary ester at the C-5 position, leaving the secondary acetyl groups intact.

Research has shown that the choice of enzyme and its immobilization can influence the outcome of the hydrolysis. For example, in the hydrolysis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, PFL adsorbed on octyl agarose (B213101) mainly hydrolyzed the 3-position, whereas CRL exclusively targeted the 5-position. researchgate.net This highlights the tunability of chemo-enzymatic approaches to yield specific, partially acetylated intermediates.

Table 1: Enzymatic Regioselective Deacetylation of Acetylated Ribofuranose

| Substrate | Enzyme | Position of Deacetylation | Product | Reference |

|---|---|---|---|---|

| 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | Candida rugosa Lipase (CRL) | C-5 | 1,2,3-tri-O-acetyl-β-D-ribofuranose | nih.gov, ntnu.edu.tw |

Nucleoside Phosphorylase-Catalyzed Transglycosylation for Ribofuranose Analogs

Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible phosphorolysis of nucleosides, forming a heterocyclic base and α-D-(2-deoxy)ribofuranose-1-phosphate. nih.gov This reactivity can be harnessed in transglycosylation reactions to synthesize novel nucleoside analogs by transferring a carbohydrate moiety from a donor nucleoside to an acceptor base. nih.govresearchgate.net This enzymatic method is widely used for obtaining nucleoside-based drugs. nih.gov

The process typically involves two coupled reactions: the phosphorolysis of a donor nucleoside to generate α-D-ribofuranose-1-phosphate, and the subsequent reaction of this intermediate with an acceptor base to form the target nucleoside analog. nih.gov The equilibrium of this reaction often favors nucleoside synthesis, particularly for purine (B94841) nucleosides. mdpi.com By employing a combination of purine nucleoside phosphorylase (PNP) and pyrimidine (B1678525) nucleoside phosphorylase (UP or TP), it is possible to transfer the ribofuranose moiety between different classes of nucleobases. nih.gov

Recent advancements include the engineering of bifunctional fusion enzymes, combining PNP and TP activities into a single protein. mdpi.com These fusion enzymes enable one-pot synthesis of various purine and pyrimidine ribo- and 2'-deoxyribonucleoside analogs, streamlining the production process. mdpi.com Another enzymatic alternative is the use of nucleoside 2'-deoxyribosyltransferases (NDTs), which catalyze nucleobase exchange to produce nucleoside analogues. nih.gov

Chemical Synthetic Strategies

Purely chemical methods provide a versatile toolkit for the construction of the oxolane ring and the stereocontrolled installation of its substituents. These strategies often rely on powerful reactions that can form key bonds with high precision.

Stereoselective Glycosylation Methods for O-Furanosides

The stereocontrolled synthesis of O-glycosidic bonds is a cornerstone of carbohydrate chemistry. thieme-connect.de Furanosylation, the formation of a glycosidic bond involving a furanose sugar, presents unique challenges compared to the more studied pyranosylation. researchgate.net The flexibility of the five-membered ring and the subtle interplay of electronic and steric effects make stereocontrol difficult to achieve.

A variety of methods have been developed to address this challenge. The use of participating neighboring groups at the C-2 position, such as acyl groups, is a standard strategy to direct the incoming nucleophile to the trans position, typically yielding 1,2-trans-furanosides. researchgate.net For the more challenging synthesis of 1,2-cis-furanosides, other strategies are required. These include the use of conformationally constrained donors or specific catalyst systems. researchgate.net For instance, a bis-thiourea hydrogen-bond-donor catalyst has been shown to promote O-furanosylation with high anomeric selectivity, providing access to the 1,2-cis linkage. researchgate.net Metal catalysts, such as those based on rhenium(V), have also been employed to activate furanosidic systems, allowing for reaction with a broad range of nucleophiles with excellent stereoselectivity. nih.gov

Cyclization Reactions for Oxolane Ring Formation from Polyol Precursors

The formation of the tetrahydrofuran (B95107) (oxolane) ring is a key step in the synthesis of the target molecule. One common approach involves the dehydrative cyclization of polyol precursors. A one-pot procedure has been developed for the conversion of 1,2,4,5-tetraols into substituted tetrahydrofurans. researchgate.net This method involves the regioselective sulfonylation of a terminal hydroxyl group, followed by sequential formation of an oxirane and then the oxolane ring under basic conditions. researchgate.net The stereochemistry of the polyol precursor directly translates into the stereochemistry of the final product.

Other strategies include the oxidative cyclization of 1,4-dienes using catalysts like KMnO4 or OsO4, which can establish multiple stereocenters in a single step. researchgate.net Additionally, intramolecular hydroalkoxylation of unactivated alkynes provides another route to substituted tetrahydrofurans. organic-chemistry.org Ring expansion reactions, for example, the photochemical rearrangement of oxetanes, can also be utilized to synthesize tetrahydrofuran derivatives. rsc.org

Radical-Mediated C-Acyl Furanoside Synthesis

Radical reactions offer a powerful alternative for forming C-C bonds at the anomeric center, leading to the synthesis of C-glycosides, which are stable analogs of their O-glycoside counterparts. C-acyl furanosides are particularly valuable as they serve as versatile intermediates for a variety of natural products and nucleoside analogues. nih.govresearchgate.net

A significant challenge in this area has been the generation of furanosyl radicals. nih.gov Recent developments have utilized photoredox catalysis to activate glycosyl esters, promoting the homolysis of the anomeric C–O bond to generate glycosyl radicals. nih.gov These radicals can then be coupled with carboxylic acids to form C-acyl furanosides. This method is notable for its broad scope and excellent diastereoselectivity, which is governed by the stereochemistry at the C-2 position. nih.gov Other radical-based approaches involve the trapping of an anomeric radical, generated from an anomeric selenide, with an activated alkene to stereoselectively form α-C-glycosides. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol |

| 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose |

| 1,2,3-tri-O-acetyl-β-D-ribofuranose |

| α-D-ribofuranose-1-phosphate |

| 1,2,4,5-tetraols |

| C-acyl furanosides |

| O-furanosides |

| Oxetane |

Preparation of Furanoid Glycals from 1,2-Diols

Furanoid glycals are valuable and highly functionalized chiral building blocks in synthetic organic chemistry. researchgate.net Their synthesis from readily available carbohydrate-derived 1,2-diols (vic-diols) is a key transformation. Several effective methods have been developed for this purpose.

One prominent method involves a two-step process starting from a suitably protected furanose-1,2-diol. The diol is first treated with methanesulphonyl chloride (MsCl) and triethylamine (B128534) (Et₃N). This step converts the diol into a 2-O-mesylaldosyl chloride intermediate. The subsequent step involves the reductive fragmentation of this intermediate using active zinc dust in the presence of an iodide ion, which furnishes the desired furanoid glycal in high yields. journals.co.za

Another powerful strategy is the modified Corey's dideoxygenation of 1,2-thiocarbonates. In this approach, the 1,2-diols are reacted with thiophosgene (B130339) in an alkaline medium to produce 1,2-thiocarbonates. These intermediates are then treated with 1,3-dimethyl-2-phenyldiazaphospholidine (DMPD) in dry toluene, which induces an elimination reaction to yield the furanoid glycals. rsc.org

A further protocol involves the debenzylation of vic-diols using an iodine-triphenylphosphine-imidazole system (I₂-PPh₃-Im) in dry dichloromethane (B109758) at room temperature to afford the target furanoid glycals. rsc.org These methods provide reliable pathways to these important synthetic intermediates from vicinal diol precursors.

| Method | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Mesylation and Reductive Fragmentation | 1. Methanesulphonyl chloride, Triethylamine 2. Zinc dust, Iodide ion | 2-O-mesylaldosyl chloride | Provides high yields of the corresponding glycal. journals.co.za |

| Modified Corey's Dideoxygenation | 1. Thiophosgene 2. 1,3-dimethyl-2-phenyldiazaphospholidine (DMPD) | 1,2-thiocarbonate | An effective elimination strategy to form the double bond of the glycal. rsc.org |

| Debenzylation of vic-Diols | Iodine, Triphenylphosphine, Imidazole | Not applicable (direct conversion) | Useful for specific protected precursors. rsc.org |

Synthesis of Specific Analogues for Mechanistic and Structural Investigations

The synthesis of analogues of this compound is essential for probing biological mechanisms and understanding structure-activity relationships. Furanose conformations significantly impact the structure and recognition of polymers in which they are found, such as nucleic acids and polysaccharides. nih.gov Creating analogues allows researchers to study these conformational preferences and their biological implications. nih.gov

A key area of investigation is the synthesis of C-aryl furanosides. These analogues are valuable tools for studying carbohydrate-protein interactions and for developing enzyme inhibitors. A stereocontrolled synthesis of four diastereomeric C-aryl manno- and talofuranosides has been achieved starting from D-mannono-1,4-lactone. researchgate.net The key steps in this synthetic pathway include a stereoselective reduction of diastereomeric hemiketals and a stereospecific cycloetherification of the resulting diols. researchgate.net

Furthermore, C-Triazolyl β-D-furanosides have been synthesized in a stereocontrolled manner from D-mannose. researchgate.net A crucial step in this synthesis is a copper(I)-catalyzed Huisgen cycloaddition of a terminal alkyne with various azides. This "click chemistry" approach allows for the introduction of diverse functionalities, creating a library of potential inhibitors for enzymes like LpxC, a deacetylase involved in bacterial lipid A biosynthesis. researchgate.net The synthesis of such diverse analogues is critical for developing new therapeutic agents and understanding complex biological systems.

| Analogue Type | Starting Material Example | Key Synthetic Reaction | Purpose of Investigation |

|---|---|---|---|

| C-Aryl Furanosides | D-mannono-1,4-lactone | Stereoselective reduction of hemiketals; Stereospecific cycloetherification. researchgate.net | Study of carbohydrate-protein interactions; Enzyme inhibition studies. |

| C-Triazolyl Furanosides | D-mannose | Copper(I)-catalyzed [3+2]-cycloaddition (Click Chemistry). researchgate.net | Development of potential enzyme inhibitors (e.g., for LpxC). researchgate.net |

Optimization of Synthetic Efficiency and Stereocontrol in Furanose Synthesis

The stereocontrolled synthesis of furanosides presents significant challenges due to the inherent flexibility of the five-membered ring and the presence of multiple stereocenters. researchgate.net Achieving high efficiency and stereocontrol is paramount for the practical application of these compounds.

One versatile and stereocontrolled route to furanose C-glycosides utilizes an α,β-unsaturated-γ,δ-epoxyester as a precursor. Treating the Z-isomer of this precursor with palladium(0) affords β-C-furanosides stereospecifically. In contrast, the E-isomer yields the α-C-furanosides under the same conditions. This method demonstrates how the geometry of the starting material can be used to control the stereochemical outcome at the anomeric center. nih.gov

Another innovative approach involves the acid-catalyzed rearrangement of pyranosides into furanosides. This pyranoside-into-furanoside (PiF) rearrangement provides a novel strategy for preparing furanoside building blocks that may be difficult to access through conventional methods. acs.org This process can involve an O-sulfation step that promotes the contraction of the pyranoside ring into a sulfated furanoside, followed by desulfation. acs.org

The challenges in furanoside synthesis often stem from the difficulty in obtaining the starting materials in their less thermodynamically stable five-membered ring form. researchgate.net Classic methods like Fischer glycosylation under kinetic control are often employed to access these furanose derivatives initially. researchgate.net The development of new and efficient methods for assembling oligosaccharides containing furanose residues has been driven by the need to identify antibiotics that inhibit the biosynthesis of microbial glycans. nih.gov These advanced strategies focus on improving yields, reducing the number of synthetic steps, and achieving precise control over the stereochemistry of the final product.

| Strategy | Methodology | Key Advantage | Reference |

|---|---|---|---|

| Substrate-Controlled C-Glycosylation | Palladium(0)-catalyzed reaction of Z- or E-α,β-unsaturated-γ,δ-epoxyesters. | Stereospecific formation of β- or α-C-furanosides, respectively. | nih.gov |

| Ring Rearrangement | Acid-catalyzed pyranoside-into-furanoside (PiF) rearrangement. | Access to furanoside blocks from more stable pyranoside precursors. | acs.org |

| Kinetic Control | Fischer glycosylation under kinetic control. | Access to the less thermodynamically stable furanose ring form. | researchgate.net |

Biosynthetic Pathways and Metabolic Intermediates Involving Ribofuranose Structures

Enzymatic Formation of Ribose-5-Phosphate (B1218738) and its Derivatives

The primary route for the biosynthesis of the ribofuranose scaffold in the cell is through the formation of D-Ribose-5-phosphate (R5P). wikipedia.org R5P is a key product of the pentose (B10789219) phosphate (B84403) pathway (PPP), a major metabolic hub that runs parallel to glycolysis. nih.govmicrobenotes.com The PPP is divided into two phases: oxidative and non-oxidative.

Oxidative Phase: In the oxidative phase, glucose-6-phosphate is converted to ribulose-5-phosphate, a ketopentose phosphate. This process involves two key oxidation steps that generate NADPH, a crucial reducing agent for biosynthetic reactions and antioxidant defense. nih.govnih.gov

Non-Oxidative Phase: The ribulose-5-phosphate produced in the oxidative phase is the direct precursor to R5P. The enzyme ribose-5-phosphate isomerase catalyzes the reversible isomerization of ribulose-5-phosphate to ribose-5-phosphate, which exists in its ribofuranose form. nih.govnih.gov Alternatively, ribulose-5-phosphate can be converted to xylulose-5-phosphate by ribulose-5-phosphate epimerase. nih.gov The enzymes transketolase and transaldolase then interconvert these pentose phosphates with intermediates of glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate), allowing the cell to adjust the production of R5P and NADPH according to its metabolic needs. microbenotes.comlibretexts.org

A pivotal derivative of R5P is 5-phospho-α-D-ribose 1-diphosphate (PRPP), also known as phosphoribosyl pyrophosphate. wikipedia.org This activated form of ribose is synthesized from R5P and ATP by the enzyme ribose-phosphate diphosphokinase (PRPP synthetase). wikipedia.orgnih.gov PRPP is a central molecule that provides the ribofuranose unit for the de novo and salvage pathways of nucleotide biosynthesis, as well as the synthesis of histidine and tryptophan. nih.govresearchgate.net

| Enzyme | Reaction Catalyzed | Metabolic Pathway |

|---|---|---|

| Ribose-5-phosphate isomerase | Ribulose-5-phosphate ⇌ Ribose-5-phosphate | Pentose Phosphate Pathway (Non-oxidative) |

| Ribulose-5-phosphate epimerase | Ribulose-5-phosphate ⇌ Xylulose-5-phosphate | Pentose Phosphate Pathway (Non-oxidative) |

| Transketolase | Sugar phosphate interconversions (e.g., Xylulose-5-P + Ribose-5-P ⇌ Sedoheptulose-7-P + Glyceraldehyde-3-P) | Pentose Phosphate Pathway (Non-oxidative) |

| Transaldolase | Sugar phosphate interconversions (e.g., Sedoheptulose-7-P + Glyceraldehyde-3-P ⇌ Fructose-6-P + Erythrose-4-P) | Pentose Phosphate Pathway (Non-oxidative) |

| Ribose-phosphate diphosphokinase (PRPP Synthetase) | Ribose-5-phosphate + ATP → PRPP + AMP | PRPP Biosynthesis |

Role of Ribofuranose in Nucleotide Salvage Pathways

Nucleotide salvage pathways are crucial for cellular economy, allowing cells to recycle bases and nucleosides from the degradation of DNA and RNA. wikipedia.org The ribofuranose moiety, in the activated form of PRPP, is central to these pathways. nih.gov

Phosphoribosyltransferases are key enzymes that attach a pre-formed base to the ribose-5-phosphate unit of PRPP, forming a nucleoside monophosphate. wikipedia.orgfiveable.me This reaction is a cornerstone of purine (B94841) salvage.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) salvages the purine bases hypoxanthine (B114508) and guanine. wikipedia.org

Adenine (B156593) phosphoribosyltransferase (APRT) salvages adenine. wikipedia.org

In pyrimidine (B1678525) salvage, the pathways can be slightly different. While some organisms utilize phosphoribosyltransferases like uracil (B121893) phosphoribosyltransferase, others use a two-step process. fiveable.menih.gov First, a nucleoside phosphorylase converts a base (e.g., uracil) and ribose-1-phosphate (B8699412) into a nucleoside (e.g., uridine). wikipedia.org Then, a nucleoside kinase phosphorylates the nucleoside to form a nucleotide (e.g., uridine (B1682114) monophosphate). wikipedia.orgnih.gov The ribose-1-phosphate required for this process can be generated from ribose-5-phosphate by the enzyme phosphopentomutase. nih.gov These salvage reactions conserve the energy that would have been expended on de novo synthesis. nih.gov

Intracellular Interconversion and Mutarotation Equilibria of Ribose Isomers

In aqueous solution, D-ribose exists as an equilibrium mixture of different isomeric forms. wikipedia.org These include the linear aldehyde form and various cyclic hemiacetal structures: the five-membered furanoses (α and β anomers) and the six-membered pyranoses (α and β anomers). wikipedia.orgalevelbiology.co.uk This spontaneous interconversion between anomeric forms is known as mutarotation. nih.gov

At room temperature in solution, the pyranose forms of D-ribose are predominant, accounting for approximately 76% of the mixture (with a β:α ratio of 2:1), while the furanose forms make up about 24% (with a β:α ratio of 3:1). wikipedia.org The open-chain aldehyde form is present in a very small amount, typically around 0.1%. wikipedia.org

| Isomer Form | Sub-form | Relative Abundance (%) |

|---|---|---|

| Pyranose | β-D-ribopyranose | ~59% |

| α-D-ribopyranose | ~20% | |

| Furanose | β-D-ribofuranose | ~13% |

| α-D-ribofuranose | ~7% | |

| Open Chain | Aldehyde | ~0.1% |

While mutarotation can occur spontaneously, cells may employ enzymes called mutarotases to facilitate this interconversion, ensuring a ready supply of the specific anomer required by other enzymes. nih.gov For instance, ribokinase, the enzyme that phosphorylates ribose to R5P, has a preference for the furanose form. A mutarotase (B13386317) can accelerate the conversion from the more abundant pyranose form to the furanose form, thereby feeding the metabolic pathway more efficiently. nih.gov

Precursor Utilization in Biosynthesis of Complex Glycans within Microorganisms and Plants

While the most prominent role of the ribofuranose scaffold is in nucleotides, it also serves as a precursor for other complex glycans, particularly in microorganisms and plants.

In Microorganisms: Bacteria synthesize a wide variety of glycoconjugates for their cell surfaces, such as lipopolysaccharides (LPS) and capsular polysaccharides. nih.govnih.gov These structures are crucial for bacterial survival, antibiotic resistance, and interaction with the host. In some bacterial species, ribofuranose is a component of these surface polysaccharides. The biosynthesis of these glycans involves the activation of ribose, often starting from the central metabolic intermediate PRPP. nih.gov The ribosyl unit is then transferred by specific glycosyltransferases to assemble the final polysaccharide structure. nih.gov

In Plants: Plants utilize sugars not only for energy but also as structural components and signaling molecules. Ribose and its derivatives can be incorporated into various plant cell wall components and secondary metabolites. google.com While cellulose, a polymer of glucose, is the primary structural component, other sugars, including pentoses, are found in hemicelluloses and pectins, which form a complex matrix within the cell wall. The biosynthesis of these complex plant glycans relies on nucleotide-sugar precursors, and the pathways for interconverting sugars ensure a supply of the necessary building blocks derived from primary photosynthesis and glucose metabolism. nih.gov

Conformational Analysis and Structural Dynamics of 3r,5r 5 Hydroxymethyl Oxolane 2,3 Diol

Pseudorotation Cycles and Furanose Ring Puckering

The conformation of a furanose ring is not static but is best described by a continuous cycle of puckering known as pseudorotation. This model delineates a series of energetically similar conformations that the ring can adopt. The specific conformation at any given moment is defined by the out-of-plane displacement of its constituent atoms.

Within the pseudorotation cycle, two principal types of conformations are recognized: the Envelope (E) and the Twist (T) conformers. nih.govnih.gov In an Envelope conformation, four of the ring atoms are coplanar, while the fifth atom is displaced out of this plane. In a Twist conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three ring atoms. ias.ac.inresearchgate.net

The specific conformer is often denoted by the atom(s) that are out of the plane and their direction of displacement (endo, towards the exocyclic C5' substituent, or exo, away from it). For instance, a C3'-endo conformation indicates that the C3' atom is displaced on the same side as the C5' substituent.

| Conformer Type | Description | Displaced Atom(s) |

| Envelope (E) | Four atoms are coplanar, one is out of the plane. | One |

| Twist (T) | Three atoms are coplanar, two adjacent atoms are displaced in opposite directions. | Two |

The continuous nature of the pseudorotation cycle means that the ring can smoothly transition between these E and T forms. The energy barrier for this interconversion is typically low, allowing for a dynamic equilibrium of various puckered states.

The conformational preference of the furanose ring in (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol is significantly influenced by stereoelectronic interactions, namely the anomeric effect and intramolecular hydrogen bonding.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial-like position rather than an equatorial one, a phenomenon attributed to stabilizing hyperconjugative interactions between the lone pair of the ring oxygen and the antibonding orbital of the C1-substituent bond. reddit.comscripps.eduwikipedia.org While more pronounced in pyranose rings, the anomeric effect is also a significant factor in determining the conformation of furanose rings. nih.govreddit.com This effect can stabilize certain puckered conformations over others. For instance, the endo-anomeric effect can stabilize conformations where the anomeric substituent is in a pseudo-axial orientation. nih.gov

Intramolecular hydrogen bonding also plays a critical role in dictating the conformational landscape. The hydroxyl groups at the C2, C3, and C5 positions of this compound can form hydrogen bonds with each other or with the ring oxygen. These interactions can lock the furanose ring into specific conformations. ox.ac.uknih.gov The formation of a hydrogen bond between the anomeric hydroxyl and another hydroxyl group, for instance, can significantly influence the equilibrium between different conformers. nih.gov

| Interaction | Description | Effect on Conformation |

| Anomeric Effect | Stereoelectronic preference for pseudo-axial orientation of anomeric substituents. | Stabilizes specific puckered conformations. |

| Intramolecular H-Bonding | Hydrogen bonding between hydroxyl groups and/or the ring oxygen. | Can restrict conformational flexibility and favor specific conformers. |

Impact of Substituents and Protecting Groups on Conformational Preferences

The introduction of substituents or protecting groups onto the hydroxyl functions of this compound can dramatically alter its conformational preferences. The size and electronic nature of these groups can introduce steric hindrance and modify the electronic environment of the ring, thereby shifting the conformational equilibrium. nih.gov

For example, bulky protecting groups can sterically disfavor certain puckered conformations. Conversely, the electronic properties of substituents can influence the strength of the anomeric effect. wikipedia.org The formation of cyclic acetals, a common protecting group strategy for diols, can lock the furanose ring into a specific, more rigid conformation. libretexts.org This is because the fused ring system imposes significant constraints on the pseudorotation of the furanose ring.

Conformational Equilibrium in Various States: Gas Phase, Solution, and Solid State

The conformational equilibrium of this compound is not static but is highly dependent on its physical state.

In the gas phase , the molecule is isolated, and its conformation is primarily determined by intramolecular forces such as the anomeric effect and intramolecular hydrogen bonding. ox.ac.uk Computational studies of related furanosides in the gas phase have revealed that specific twisted conformations, stabilized by intramolecular hydrogen bonds, are often favored. ox.ac.uk

In solution , the conformational landscape is more complex due to interactions with solvent molecules. masterorganicchemistry.com Polar solvents can form intermolecular hydrogen bonds with the hydroxyl groups, which can compete with and disrupt intramolecular hydrogen bonds. researchgate.net This can lead to a shift in the conformational equilibrium compared to the gas phase. The specific solvent can have a profound effect; for instance, some furanose derivatives show different predominant conformations in water versus less polar solvents like DMSO. masterorganicchemistry.com The conformational analysis in solution often relies on NMR spectroscopy, where scalar coupling constants provide information about the average ring pucker. nih.govnih.gov

In the solid state (crystal structure) , the molecule is locked into a single conformation due to packing forces within the crystal lattice. ox.ac.uk Intermolecular hydrogen bonding is often a dominant factor in determining the observed conformation in the solid state. ox.ac.ukresearchgate.net X-ray crystallography provides a precise snapshot of this single conformation, but it may not be representative of the dynamic equilibrium present in the gas phase or in solution. ox.ac.uk

| State | Dominant Influences on Conformation |

| Gas Phase | Intramolecular forces (anomeric effect, intramolecular H-bonding). |

| Solution | Intramolecular forces, intermolecular interactions with solvent. |

| Solid State | Crystal packing forces, intermolecular H-bonding. |

Advanced Spectroscopic Characterization for Conformational and Mechanistic Elucidation

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a cornerstone for the structural analysis of furanose systems in solution. It offers a suite of experiments that can define the covalent framework and the spatial arrangement of atoms.

Application of Vicinal Coupling Constants (³JHH) for Dihedral Angle Determination

The magnitude of the three-bond proton-proton coupling constant (³JHH) is exquisitely sensitive to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation. wikipedia.org In furanose rings, the five endocyclic torsion angles are interdependent, and the ring exists in a dynamic equilibrium between various puckered conformations, most commonly described as North (N) and South (S) conformers on the pseudorotational wheel.

The analysis of ³JHH values for the ring protons allows for the determination of the preferred conformation and the population distribution of different conformers. nih.gov For instance, a small ³J(H1,H2) value is indicative of a dihedral angle approaching 90°, which can be correlated with specific ring puckers. Conversely, larger coupling constants suggest more eclipsed or anti-periplanar arrangements of the coupled protons.

Table 1: Karplus Relationship for Estimating Dihedral Angles from ³JHH in Furanose Rings

| Dihedral Angle (φ) | Expected ³JHH (Hz) | Conformation |

|---|---|---|

| 0° | ~8-10 | Eclipsed |

| 60° | ~1-3 | Gauche |

| 90° | ~0-1 | Perpendicular |

| 120° | ~1-3 | Gauche |

Note: These are generalized values and can be influenced by substituent electronegativity and other geometric factors.

Nuclear Overhauser Effect (NOE) for Spatial Proximity Analysis

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclear spins. The intensity of an NOE is inversely proportional to the sixth power of the distance between the interacting nuclei, making it a powerful tool for determining spatial proximity (typically within 5 Å). In the context of furanose systems, NOE data, often acquired through 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provide crucial distance constraints for conformational analysis.

By identifying NOEs between specific protons within the furanose ring and the hydroxymethyl group, a map of through-space proximities can be constructed. For example, an NOE between H1' and H4' protons is indicative of a C3'-endo (North) conformation, while an NOE between H1' and H2'' of the exocyclic hydroxymethyl group can help define its rotameric state.

Table 2: Representative NOE-Derived Distance Restraints and Conformational Implications in Furanose Rings

| Proton Pair | Observed NOE Intensity | Approximate Distance (Å) | Conformational Implication |

|---|---|---|---|

| H1' - H2' | Strong | < 2.5 | Varies with pucker |

| H1' - H4' | Medium | 2.5 - 3.5 | Suggests C3'-endo (North) pucker |

| H2' - H3' | Strong | < 2.5 | Varies with pucker |

Strategies for Isotopic Labeling in NMR Studies of Furanose Systems

The complexity of ¹H NMR spectra of carbohydrates, often characterized by significant signal overlap, can be mitigated through isotopic labeling. The introduction of NMR-active isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) at specific positions simplifies spectra and enables the use of more advanced NMR techniques.

Uniform ¹³C and ¹⁵N labeling is a common strategy that allows for the use of heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve individual proton and carbon signals. acs.orgnih.gov Selective labeling, where only specific positions are enriched with an isotope, is particularly powerful for studying specific structural features. For instance, selective deuteration of certain protons can simplify complex ¹H spectra and reduce relaxation effects, leading to sharper signals for the remaining protons. unl.pt

Table 3: Common Isotopic Labeling Strategies for NMR Studies of Furanose Systems

| Isotope | Labeling Strategy | Purpose |

|---|---|---|

| ¹³C | Uniform | Facilitates heteronuclear correlation experiments (HSQC, HMBC) for resonance assignment. |

| ¹³C | Selective | Probes specific carbon environments and aids in resolving spectral overlap. |

| ²H | Uniform (with proton back-exchange at specific sites) | Simplifies ¹H spectra and reduces relaxation-induced line broadening. |

| ²H | Selective | Elucidates specific proton environments and dynamics. |

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are highly sensitive to the stereochemistry and conformation of furanose systems.

Circular Dichroism (CD) Analysis of Chiral Furanose Structures

The anomeric configuration (α or β) of a furanose can often be distinguished by the sign of the Cotton effect in the CD spectrum. researchgate.net Furthermore, changes in the ring pucker and the orientation of substituents will induce changes in the CD spectrum, making it a valuable tool for monitoring conformational changes.

Table 4: Illustrative Circular Dichroism Data for Furanose Anomers

| Anomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Conformation |

|---|---|---|---|

| α-anomer | ~210 | Positive Cotton Effect | Dependent on specific structure |

Note: The exact wavelength and sign of the Cotton effect can vary depending on the specific furanose and its substituents.

Vibrational Circular Dichroism (VCD) for Detailed Conformational Insights

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. VCD provides a wealth of information about the stereochemistry and conformation of chiral molecules, including furanose systems. researchgate.net

Each vibrational mode of a chiral molecule can have a corresponding VCD signal, resulting in a rich and complex spectrum that is highly sensitive to the molecule's three-dimensional structure. By comparing experimental VCD spectra with those predicted from quantum mechanical calculations for different possible conformations, the absolute configuration and the predominant solution-state conformation can be determined with a high degree of confidence. VCD has been successfully applied to elucidate the equilibrated state of furanose ring puckers, which can be challenging to study by other techniques. researchgate.net

Table 5: Representative Vibrational Circular Dichroism Frequencies for Conformational Analysis of Furanose Rings

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| C-H stretching | 2800-3000 | Sensitive to the orientation of C-H bonds. |

| O-H stretching | 3200-3600 | Reflects hydrogen bonding patterns. |

| C-O stretching | 1000-1200 | Sensitive to ring pucker and glycosidic linkages. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the relative and absolute stereochemistry of (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol. The resulting data would allow for the accurate measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 8.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 594.5 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be obtained from an X-ray crystallographic analysis. No experimental data for this compound is currently available.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation patterns upon ionization. By providing highly accurate mass measurements, HRMS allows for the unambiguous identification of parent ions and their fragments. Techniques such as collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) are employed to systematically break down the molecule and study its constituent parts.

The fragmentation pathways of this compound would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the oxolane ring. The precise masses of the resulting fragment ions would provide valuable information about the connectivity and stability of different parts of the molecule.

Hypothetical Fragmentation Data for this compound

| Observed m/z | Calculated m/z | Mass Difference (ppm) | Proposed Elemental Formula |

| 151.0599 | 151.0606 | -4.6 | [C₅H₁₁O₅]⁺ |

| 133.0492 | 133.0497 | -3.8 | [C₅H₉O₄]⁺ |

| 115.0387 | 115.0392 | -4.3 | [C₅H₇O₃]⁺ |

| 103.0389 | 103.0392 | -2.9 | [C₄H₇O₃]⁺ |

| 85.0284 | 85.0286 | -2.4 | [C₄H₅O₂]⁺ |

Note: This table presents hypothetical data to illustrate the expected outcomes of a high-resolution mass spectrometry experiment. There is no published experimental fragmentation data for this compound.

Computational and Theoretical Investigations of 3r,5r 5 Hydroxymethyl Oxolane 2,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in dissecting the intrinsic properties of (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol in the gas phase, free from solvent or crystal packing effects. Current time information in Baltimore, MD, US.acs.orgresearchgate.net

Determination of Electronic Structure, Energy Minima, and Transition States for Conformational Interconversion

The five-membered furanose ring of this compound is not planar but exists in a dynamic equilibrium of puckered conformations. nih.gov Theoretical explorations of its conformational landscape have identified hundreds of stable structures. researchgate.net The geometry of these puckers is typically described by the concept of pseudorotation, characterized by a phase angle (P) and a puckering amplitude. acs.org The lowest energy conformations fall into two major families, known as C2'-endo (South) and C3'-endo (North), with various twist (T) and envelope (E) forms representing local energy minima. Current time information in Baltimore, MD, US.conductscience.com

Computational studies using DFT methods like M06-2X have shown that in the gas phase, the most stable furanose conformer is the α-anomer. acs.org However, this is still higher in energy by approximately 6.2 kJ/mol compared to the global minimum, which is the α-pyranose form of 2-deoxy-D-ribose. acs.org For the isolated furanose ring, exhaustive searches have identified extensive conformational families, with one study finding 89 distinct structures for the α-anomer and 107 for the β-anomer. nih.gov

The interconversion between the biologically significant C2'-endo and C3'-endo conformations is a critical aspect of DNA flexibility. Theoretical models and experimental data suggest this transition proceeds through an O4'-endo transition state. nih.gov The energy barrier for this large-amplitude motion has been calculated to be approximately 4 kcal/mol or higher, a value that dictates the rate of conformational switching within the DNA backbone. nih.gov

| Isomer/Conformer | Method | Relative Free Energy (kJ/mol) | Reference |

|---|---|---|---|

| α-pyranose (Global Minimum) | G4 | 0.0 | acs.org |

| α-furanose (Most Stable Furanose) | G4 | 6.2 | acs.org |

| β-pyranose (1C4) | G4 | ~3.3 | nih.gov |

| β-pyranose (4C1) | G4 | ~4.7 | nih.gov |

Analysis of Anomeric Effects and Non-covalent Interactions

The conformational preferences of this compound are governed by subtle stereoelectronic and non-covalent interactions. Natural Bond Orbital (NBO) analysis has been employed to characterize these forces, confirming the presence of both endo- and exo-anomeric effects. acs.org The anomeric effect involves the stabilizing interaction between a lone pair on the ring oxygen atom and the antibonding orbital (σ*) of the C-O bond at the anomeric carbon (C1).

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While gas-phase calculations reveal intrinsic properties, molecular dynamics (MD) simulations provide insight into the behavior of this compound in a condensed-phase environment, particularly in aqueous solution. aip.org These simulations, often employing force fields like GLYCAM06, can model the dynamic interplay between the sugar, water molecules, and ions over time. acs.org

MD simulations are used to calculate the free energy landscape of the entire pseudorotation cycle in solution. acs.orgnih.gov These studies confirm that the C2'-endo and C3'-endo states remain the most stable conformations, but the energy barriers between them are modulated by the solvent. acs.org For 2'-deoxyguanosine, the calculated free energy barrier for the main transition path between the South (C2'-endo) and North (C3'-endo) basins is approximately 1.5-2.0 kcal/mol. acs.org This relatively low barrier allows for rapid interconversion on the nanosecond timescale, a key feature of DNA dynamics. nih.gov

Solvent has a profound effect on conformational equilibrium. Theoretical studies comparing continuum solvation models (like PCM) with simulations including explicit water molecules show that hydration is critical. nih.govnih.gov Explicit water molecules form hydrogen bonds with the sugar's hydroxyl groups, competing with and altering the intramolecular hydrogen bonding networks observed in the gas phase. nih.gov This interaction with water leads to a reduction of the energy barrier for certain conformational transitions and can significantly populate conformations, like the open-chain form, that are less favored in isolation. nih.govoup.com

| Transition | System | Method | Free Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| South (C2'-endo) ↔ North (C3'-endo) | 2'-deoxyguanosine | MD with Umbrella Sampling | ~1.5 - 2.0 | acs.org |

| North → East → South | DNA Duplex | MD Simulation | ~4.0 (East barrier) | oup.com |

Theoretical Modeling of Reactivity Pathways, including Mutarotation Mechanisms

This compound, as a reducing sugar, undergoes mutarotation in solution—the process by which the α and β anomers interconvert, leading to a change in optical rotation. conductscience.com This reactivity has been modeled using DFT-based computational methods to elucidate the complex reaction mechanisms. nih.gov

The mutarotation process involves ring-opening to an acyclic intermediate followed by re-closure. youtube.com Theoretical calculations have provided a detailed landscape for these interconversions. nih.gov The mechanism is more complex than a simple interconversion via the aldehyde form; the hydrated aldehyde (gem-diol) form is also a key intermediate and is often more abundant at equilibrium. nih.gov Computational studies have identified different pathways and calculated the energy barriers for each step, finding good agreement with experimental measurements. nih.gov These models show two primary mechanistic possibilities for the ring-opening step: an endocyclic pathway, where the C1-O4 bond within the ring cleaves first, and an exocyclic pathway, which involves the cleavage of the C1-OH bond external to the ring and the formation of a stabilized oxocarbenium ion intermediate. youtube.comyoutube.com

Structure-Activity Relationship (SAR) Studies via Computational Docking for Understanding Molecular Recognition

Computational docking is a powerful tool for investigating how this compound is recognized by biological macromolecules, forming the basis of structure-activity relationship (SAR) studies. mdpi.comnih.gov This technique predicts the preferred orientation and binding affinity of the molecule within the active site of a protein or when interacting with a nucleic acid. rsc.org

A specific example involves the docking of 2-deoxy-D-ribose into the active site of the main protease (Mpro) of SARS-CoV-2. nih.gov These simulations predicted a favorable binding energy, suggesting a potential interaction. nih.gov Such studies are the first step in rational drug design, helping to identify molecular fragments that contribute favorably to binding.

The deoxyribose moiety itself is often a key player in molecular recognition. Docking studies of DNA-intercalating drugs, such as doxorubicin (B1662922) and mitoxantrone, show specific hydrogen bond interactions between the drugs and the hydroxyl groups of the deoxyribose backbone in the DNA minor groove. nih.gov Similarly, the active sites of enzymes that process deoxyribonucleosides, such as N-deoxyribosyltransferases, have evolved to specifically recognize the shape and hydrogen-bonding pattern of the 2'-deoxyribose sugar, which explains their substrate specificity. researchgate.net By systematically modifying the sugar and calculating the resulting change in binding affinity, computational SAR studies can guide the development of more potent and selective therapeutic agents.

| Ligand | Target Protein | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-Deoxy-D-ribose | SARS-CoV-2 Main Protease (Mpro) | -2.22 | nih.gov |

| Doxorubicin | DNA-Topoisomerase II Complex | -8.92 | rsc.org |

| Mitoxantrone | DNA Hexamer | -11.88 | nih.gov |

Roles of Ribofuranose in Molecular and Cellular Biology Mechanistic Focus

Foundational Role in Nucleic Acid Structure

D-ribofuranose is the constituent sugar of ribonucleic acid (RNA), where it forms the backbone of the polymer by alternating with phosphate (B84403) groups. britannica.com The structure of the ribofuranose ring and its substituents are paramount to RNA's diverse functions.

The presence of a hydroxyl group at the 2' position (2'-OH) of the ribofuranose ring is the defining chemical difference between RNA and DNA and has profound functional consequences. gauthmath.comidtdna.com This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form extensive networks of interactions that stabilize complex three-dimensional RNA structures, such as loops and junctions. acs.orgatlasofscience.org These interactions are crucial for the catalytic activity of ribozymes (RNA enzymes), where the 2'-OH can participate directly in chemical reactions. gauthmath.comatlasofscience.org However, this reactive hydroxyl group also renders RNA more susceptible to hydrolysis compared to DNA, influencing its role as a transient carrier of genetic information. gauthmath.comidtdna.com

Table 1: Comparison of Sugar Pucker in Nucleic Acid Helices

| Feature | A-Form Helix (Typical for RNA) | B-Form Helix (Typical for DNA) |

|---|---|---|

| Predominant Sugar Pucker | C3'-endo vanderbilt.edu | C2'-endo vanderbilt.edu |

| Axial Position | C3' atom is out of the plane vanderbilt.edu | C2' atom is out of the plane vanderbilt.edu |

| Interphosphate Distance | Shorter (~5.9 Å) nih.gov | Longer (~7.0 Å) nih.gov |

| Helix Shape | Wider and shorter gauthmath.com | Narrower and longer |

Furthermore, the ribofuranose in RNA can be chemically modified. These modifications can alter the sugar's pucker, local conformation, and chemical reactivity, which in turn influences the global structure and plasticity of the nucleic acid. researchgate.net Such modifications are critical for the function of various types of RNA, including transfer RNA (tRNA) and ribosomal RNA (rRNA). idtdna.com

Participation in Core Metabolic Processes

Beyond its role in genetics, D-ribofuranose is a central component of molecules vital to cellular metabolism and energy transfer. britannica.comnih.gov

The most prominent example is Adenosine Triphosphate (ATP) , the primary energy currency of the cell. britannica.comnih.gov ATP consists of an adenine (B156593) base, a ribofuranose ring, and a triphosphate group. The energy released from the hydrolysis of the phosphate bonds is harnessed to drive countless biochemical reactions. The ribofuranose moiety serves as the structural link between the reactive triphosphate group and the adenine base.

Ribofuranose is also an integral part of several essential coenzymes that act as electron carriers in metabolic redox reactions. britannica.comwikipedia.org

Nicotinamide Adenine Dinucleotide (NAD+) and Flavin Adenine Dinucleotide (FAD) are critical cofactors in cellular respiration, accepting and donating electrons in pathways like glycolysis and the citric acid cycle. britannica.comwikipedia.org

Coenzyme A (CoA) contains a ribose derivative and is crucial for the metabolism of fatty acids and carbohydrates, notably in the form of acetyl-CoA. nih.gov

The biosynthesis of these molecules, as well as purine (B94841) and pyrimidine (B1678525) nucleotides, relies on an activated form of ribose called 5-Phosphoribosyl-α-1-pyrophosphate (PRPP) . nih.govnih.govwikipedia.org PRPP is synthesized from ribose-5-phosphate (B1218738) and ATP by the enzyme PRPP synthetase. nih.govyoutube.com It serves as the donor of the ribofuranose-5-phosphate moiety in numerous biosynthetic pathways. nih.govwikipedia.org

Table 2: Key Metabolic Molecules Containing Ribofuranose

| Molecule | Class | Primary Function |

|---|---|---|

| ATP | Nucleotide | Primary energy currency britannica.com |

| NADH | Coenzyme | Electron carrier in redox reactions wikipedia.orgnih.gov |

| FADH2 | Coenzyme | Electron carrier in redox reactions wikipedia.orgnih.gov |

| Coenzyme A | Coenzyme | Acyl group carrier in metabolism nih.gov |

| PRPP | Activated Sugar | Precursor for nucleotide and amino acid biosynthesis nih.gov |

Function in Intracellular Signaling Pathways

The ribofuranose ring is a structural component of key second messenger molecules that relay signals from the cell surface to intracellular targets. The most notable of these are the cyclic nucleotides: cyclic Adenosine Monophosphate (cAMP) and cyclic Guanosine Monophosphate (cGMP) . wikipedia.org

These molecules are synthesized from their respective nucleoside triphosphates (ATP and GTP) by the enzymes adenylate cyclase and guanylate cyclase. wikipedia.org In this reaction, the triphosphate is cleaved, and the remaining phosphate group forms a cyclic bond with the ribose sugar at both the 3' and 5' positions. This cyclization is essential for their signaling function. cAMP and cGMP regulate a vast array of cellular processes, including metabolism, gene expression, and cell proliferation, by activating specific protein kinases. wikipedia.org

Glycosylation and Glycoconjugate Formation in Microorganisms and Plants

In microorganisms and plants, D-ribofuranose residues are incorporated into various glycans and glycoconjugates, often playing roles in structural integrity and host-pathogen interactions.

In bacteria, ribofuranose can be a component of surface polysaccharides, such as the O-antigen of lipopolysaccharides (LPS) in some Gram-negative bacteria. nih.govnih.gov For instance, research on Klebsiella pneumoniae has identified the enzymatic machinery responsible for incorporating ribofuranose into its O-antigen polysaccharide. nih.gov While the primary structural component of bacterial cell walls is peptidoglycan (murein), which consists of N-acetyl glucosamine (B1671600) and N-acetylmuramic acid, other associated polysaccharides can contain a variety of sugars, including ribose. byjus.combiologyease.com Some gut bacteria, like Bacteroides thetaiotaomicron, have developed systems to scavenge and utilize ribose from their environment, indicating its importance as a nutrient source. nih.gov

ADP-ribosylation is a post-translational modification where an ADP-ribose moiety (which contains ribofuranose) is transferred from NAD+ to a target protein. tandfonline.comnih.gov This process is ubiquitous across all domains of life. tandfonline.com In plant-bacterium interactions, ADP-ribosylation is a key mechanism for both defense and pathogenesis. nih.govresearchgate.net Plants use this modification to regulate immune responses, while bacterial pathogens inject effector proteins with ADP-ribosyltransferase activity into plant cells to suppress host immunity. nih.govresearchgate.net This modification is also significant in plant responses to abiotic stress. wisc.edu

Enzyme-Substrate Interactions and Mechanistic Enzymology of Ribofuranose-Modifying Enzymes

The specific structure of D-ribofuranose allows for precise interactions with the active sites of numerous enzymes. The hydroxyl groups of the ribose ring are particularly important for forming hydrogen bonds that contribute to both substrate binding and catalysis. nih.gov

Ribokinase is an enzyme that specifically catalyzes the phosphorylation of D-ribose at the 5'-hydroxyl group, using ATP as the phosphate donor, to produce ribose-5-phosphate. ebi.ac.ukwikipedia.org This is the first step in ribose metabolism, trapping the sugar inside the cell for use in other pathways. ebi.ac.uk The enzyme belongs to the PfkB family of sugar kinases and shows specificity for D-ribose, though it can also phosphorylate other pentoses like D-arabinose and D-xylose to a lesser extent. nih.govnih.gov The catalytic mechanism involves an aspartate residue acting as a base to deprotonate the 5'-hydroxyl, facilitating its nucleophilic attack on the gamma-phosphate of ATP. ebi.ac.uk

PRPP Synthetase catalyzes the transfer of a diphosphoryl group from ATP to the C-1 hydroxyl of ribose-5-phosphate, forming the key metabolic intermediate PRPP. nih.govnih.gov The reaction mechanism is an Ordered Bi Bi mechanism, where MgATP²⁻ binds to the enzyme first, followed by ribose-5-phosphate. researchgate.net The enzyme features a highly conserved PRPP-binding site, also referred to as the ribose-5-phosphate-binding loop. nih.gov

Studies on other enzymes, such as orotidine (B106555) 5'-monophosphate decarboxylase, have highlighted the critical role of interactions with the ribofuranosyl moiety of the substrate. Hydrogen bonds between active site residues and the 2'- and 3'-OH groups of the ribose ring contribute significantly to stabilizing the transition state of the reaction, thereby enhancing the catalytic rate by orders of magnitude. nih.gov These interactions demonstrate the enzyme's ability to precisely recognize and utilize the specific stereochemistry of the ribofuranose ring for efficient catalysis. nih.gov

Advanced Academic Research Applications of 3r,5r 5 Hydroxymethyl Oxolane 2,3 Diol and Its Analogues

Design and Synthesis of Biochemical Probes for Mechanistic Biological Studies

(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol and its analogues serve as crucial scaffolds for the design and synthesis of biochemical probes to investigate complex biological mechanisms. These probes are engineered to mimic natural substrates or ligands, allowing researchers to interrogate the function of enzymes and receptors.

The synthesis of such probes often involves the strategic modification of the furanose ring. For instance, fluorinated sugar nucleotides, derived from furanose structures, have been synthesized chemoenzymatically to serve as mechanistic probes for glycosyltransferases. sinica.edu.twsinica.edu.tw The introduction of a fluorine atom can alter the electronic properties of the sugar, allowing for the trapping of enzymatic intermediates or acting as a reporter group in NMR studies.

Furthermore, disaccharide analogues incorporating furanose units have been designed as probes for glycosyltransferases in pathogens like Mycobacterium tuberculosis. nih.gov These probes can be modified to include fluorescent tags or photoaffinity labels, enabling the study of enzyme kinetics and the identification of active site residues. nih.gov For example, a dansyl-labeled furanose-containing disaccharide can be used in fluorescence-based assays to monitor enzyme activity, while an azido-functionalized probe can be used to covalently label the enzyme upon photoactivation.

The synthesis of these probes requires careful chemical strategies to control stereochemistry and regioselectivity. A common approach involves the use of protected furanose derivatives that allow for the selective modification of specific hydroxyl groups. For instance, 1-O-acetyl-2,3,5-tri-O-benzoyl-α,β-D-arabinofuranose can be condensed with nucleoside bases to create monomeric units of poly(ADP-ribose), which are essential for studying DNA repair and other cellular processes. nih.gov

Utilization as Chiral Building Blocks in Complex Organic Synthesis

The enantiopure nature of this compound, derived from the readily available D-ribose, makes it a valuable component of the "chiral pool" for asymmetric synthesis. researchgate.net This strategy leverages the inherent chirality of natural products to construct complex chiral molecules, avoiding the need for often challenging and expensive asymmetric induction steps.

Protected derivatives of D-ribofuranose are versatile starting materials for the synthesis of a wide range of natural products and pharmaceuticals. For example, the synthesis of chiral carbocyclic ribonucleotides, which are analogues of naturally occurring nucleoside monophosphates, utilizes a differentially protected, chiral carbocyclic core derived from a furanose precursor. nih.gov

The synthesis of complex molecules often requires the conversion of the furanose ring into other cyclic or acyclic structures while retaining the original stereochemical information. For instance, peracylated derivatives of L-ribofuranose have been synthesized from D-ribose through a multi-step process, providing access to the enantiomeric series of nucleosides for antiviral and anticancer drug discovery. researchgate.net

Below is a table summarizing examples of complex molecules synthesized using D-ribofuranose derivatives as chiral building blocks.

| Target Molecule Class | Chiral Precursor from D-Ribofuranose | Key Synthetic Transformation | Reference |

| Carbocyclic Ribonucleotides | Differentially protected carbocyclic core | Mitsunobu coupling | nih.gov |

| L-Ribonucleosides | Peracylated L-ribofuranose | Multi-step stereochemical inversion | researchgate.net |

| 4'-Thio-nucleosides | 4-Thio-D-ribofuranose | Cyclization with a thiosugar precursor | acs.org |

Development of Carbohydrate-Based Materials and Scaffolds for Academic Research

The inherent biocompatibility and biodegradability of sugars make this compound and its analogues attractive monomers for the synthesis of novel polymers and biomaterials for academic research, particularly in the fields of drug delivery and tissue engineering.

Researchers have developed biodegradable polymers from sugars that exhibit properties comparable to traditional plastics. agro-chemistry.com For instance, cyclic carbonate monomers derived from 2-deoxy-D-ribose have been synthesized and polymerized via ring-opening polymerization to create aliphatic polycarbonates. researchgate.net The properties of these polymers, such as their thermal characteristics and degradability, can be tuned by copolymerizing the sugar-based monomer with other cyclic monomers like trimethylene carbonate. researchgate.net Similarly, sulfur-containing monomers derived from 2-deoxy-D-ribose have been synthesized and polymerized to yield polymers with regular linkages and distinct thermal properties. researchgate.netrsc.org

In the realm of tissue engineering, scaffolds that mimic the natural extracellular matrix are crucial for promoting cell growth and tissue regeneration. researchgate.netmdpi.comijcce.ac.iryoutube.com Ribose, the parent sugar of the title compound, has been utilized as a non-toxic crosslinker to enhance the structural integrity and mechanical properties of collagen-based scaffolds. nih.gov Glycation of collagen with ribose results in scaffolds with interconnected porous microstructures that are suitable for cell colonization and proliferation. nih.gov Studies have shown that such scaffolds support higher cell viability and glycosaminoglycan secretion, making them promising for cartilage tissue engineering. nih.gov

The table below highlights different types of carbohydrate-based materials developed from furanose derivatives.

| Material Type | Furanose-Derived Monomer | Polymerization/Fabrication Method | Key Properties/Applications | Reference |

| Aliphatic Polycarbonates | Cyclic carbonate from 2-deoxy-D-ribose | Ring-opening polymerization | Biodegradable, tunable thermal properties | researchgate.net |

| Sulfur-containing Polymers | Thionocarbonate from 2-deoxy-D-ribose | Organocatalytic ring-opening polymerization | Regular linkages, distinct thermal properties | researchgate.netrsc.org |

| Collagen Scaffolds | D-Ribose (as crosslinker) | Glycation of collagen | Enhanced mechanical properties, cytocompatible | nih.gov |

Exploration of Structure-Function Relationships in Glycosyltransferase Activity

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, playing a critical role in the synthesis of complex carbohydrates. Understanding the structure-function relationships of these enzymes is essential for developing inhibitors and probes for their activity. Analogues of this compound are instrumental in these studies.

Sugar nucleotide analogues with modifications on the furanose ring are powerful tools for probing the active sites of glycosyltransferases. sinica.edu.twsinica.edu.tw For example, chemoenzymatically synthesized fluorinated sugar nucleotides can act as mechanistic probes, providing insights into the catalytic mechanism of these enzymes. sinica.edu.twsinica.edu.tw The strategic placement of fluorine atoms can influence the binding affinity and reactivity of the sugar nucleotide, allowing researchers to dissect the roles of specific hydroxyl groups in substrate recognition and catalysis.

Furthermore, the development of inhibitors is a key aspect of studying glycosyltransferase function. While many inhibitors are substrate analogues, there is a growing interest in identifying non-substrate-like inhibitors with improved pharmacological properties. rsc.orgresearchgate.net Docking studies with designed inhibitors that incorporate a furanose-like scaffold can reveal key binding interactions within the enzyme's active site. rsc.org These computational approaches, combined with experimental validation, help in understanding the structural basis for inhibitor potency and selectivity.

The reversibility of many glycosyltransferase-catalyzed reactions has been exploited to develop high-throughput screening methods for identifying novel enzyme variants and inhibitors. nih.gov These screens often utilize artificial glycosyl donors, which can be derivatives of furanose sugars, to generate a colorimetric signal upon reaction. nih.gov

Computational Design of Ligands for Protein-Carbohydrate Interactions in Research Models

Computational modeling and molecular dynamics simulations are increasingly powerful tools for understanding and designing interactions between proteins and carbohydrates. The well-defined structure of this compound and its analogues makes them excellent models for such in silico studies.

Computational approaches are also employed to predict the binding sites of oligosaccharides on proteins. researchgate.net Molecular docking and dynamics simulations can be used to model the interaction of furanose-containing ligands with lectins and other carbohydrate-binding proteins, helping to identify key residues involved in recognition. researchgate.netnih.govbiorxiv.orgacs.orgbiorxiv.org This information is crucial for the design of novel ligands with enhanced affinity and specificity. For instance, a comprehensive analysis of lectin-glycan interactions has revealed determinants of lectin specificity, which can be used to guide the computational design of new glycan-binding proteins. nih.govbiorxiv.org

The table below provides examples of computational studies involving ribofuranose and its interactions with proteins.

| Research Area | Computational Method | System Studied | Key Findings | Reference |

| Ribosome Dynamics | Molecular Dynamics (MD) Simulations | Complete ribosome structures | Atomic-level description of translocation and molecular forces | nih.govmpg.de |

| UDP-Galactopyranose Mutase | Molecular Dynamics (MD) Simulations | Enzyme-substrate complex | Characterization of conformations during substrate release | nih.gov |

| Lectin-Glycan Interactions | Predictive Modeling | Lectin binding sites and various glycans | Identification of global determinants of lectin specificity | nih.govbiorxiv.org |

| Tumor Necrosis Factor | Molecular Docking and MD Simulations | Lectin-like domain with oligosaccharides | Prediction of binding sites and key interaction residues | researchgate.net |

Future Research Directions and Unexplored Avenues in 3r,5r 5 Hydroxymethyl Oxolane 2,3 Diol Research

Innovations in Green Synthetic Chemistry for Furanose Derivatization

The synthesis of furanose derivatives, including nucleoside analogues, is undergoing a transformation driven by the principles of green chemistry. nih.gov The focus is shifting towards more sustainable, efficient, and environmentally benign methodologies.

One of the most promising avenues is the expanded use of biocatalysis and chemoenzymatic synthesis . Enzymes such as nucleoside phosphorylases (NPs) and 2'-deoxyribosyltransferases (NDTs) are being harnessed for the synthesis of nucleoside analogues in eco-friendly, one-pot transglycosylation reactions. nih.govwikipedia.org These enzymatic routes offer high regio- and stereoselectivity, avoiding the need for complex protection and deprotection steps common in traditional chemical syntheses. nih.gov Future work will likely focus on discovering and engineering novel enzymes with broader substrate specificity and enhanced stability, enabling the synthesis of a wider array of furanose derivatives.

Another key area is the utilization of renewable feedstocks . Biomass, rich in carbohydrates, is being explored as a sustainable starting material for producing furan (B31954) derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) and 2-furfural (2-F), which can then be converted into more complex molecules. newworldencyclopedia.orgnih.govu-paris.fr The development of efficient catalytic systems for the selective dehydration of monosaccharides to these furanic platforms is a significant goal. nih.govbham.ac.uk

Furthermore, innovative reaction media and energy sources are being investigated. The use of ionic liquids and deep eutectic solvents can enhance reaction rates and selectivity in carbohydrate transformations. nih.govMechanochemistry , which uses mechanical force to drive chemical reactions, presents a solvent-free alternative for synthesizing complex molecules like aromatic sulfonamides, and its application to furanoside synthesis is a nascent but promising field. bakerlab.orgnih.gov

| Green Chemistry Approach | Description | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., nucleoside phosphorylases) for synthesis. nih.govwikipedia.org | High selectivity, mild reaction conditions, reduced waste. nih.gov |

| Renewable Feedstocks | Conversion of biomass-derived carbohydrates into furan platforms. nih.govu-paris.fr | Sustainability, reduced reliance on fossil fuels. nih.gov |

| Alternative Solvents | Employing ionic liquids or deep eutectic solvents. nih.gov | Enhanced reaction rates and product selectivity. nih.gov |

| Mechanochemistry | Using mechanical energy to induce chemical reactions. bakerlab.org | Solvent-free, potentially lower energy consumption. bakerlab.org |

Advanced Single-Molecule Conformational Dynamics Studies

The biological function of furanose rings is intrinsically linked to their conformational dynamics, particularly the phenomenon of pseudorotation or "ring puckering". nih.govnih.govrsc.org Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring is highly flexible. nih.gov Advanced techniques are beginning to probe these dynamics at the single-molecule level, offering unprecedented insights.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for studying furanose conformation in solution. Analysis of 3J-coupling constants has traditionally been used to infer the populations of different ring puckers, often based on a two-state (North and South) model. nih.gov However, recent research suggests this model may be an oversimplification for some furanoses. nih.gov Future advancements will likely involve the development of more sophisticated NMR experiments and analytical methods, such as measuring one-bond and two-bond J-couplings, to refine our understanding of these complex conformational equilibria. wikipedia.org

Molecular Dynamics (MD) simulations provide a powerful computational microscope to visualize furanose dynamics with atomic resolution. nih.gov When combined with quantum mechanics (QM) calculations, MD simulations can generate detailed energy landscapes of ring puckering and predict conformational preferences. nih.govresearchgate.net The continued development of more accurate force fields, specifically parameterized for carbohydrates, will be crucial for improving the predictive power of these simulations. nih.gov

Single-molecule force spectroscopy , particularly using Atomic Force Microscopy (AFM), is an emerging technique to study the nanomechanical properties of carbohydrates. quora.comalviarmani.com By stretching single polysaccharide chains, AFM can induce and observe conformational transitions in individual sugar rings, such as the chair-to-boat transition in glucopyranose rings. alviarmani.com Applying this technique to furanose-containing polymers could reveal how mechanical forces influence ring puckering, providing insights relevant to the behavior of DNA and RNA under cellular stresses.

| Technique | Information Gained | Future Directions |

| NMR Spectroscopy | Population of ring conformers in solution. nih.gov | More complex models beyond the two-state system; use of additional J-coupling parameters. wikipedia.orgnih.gov |

| MD Simulations | Atomic-level visualization of ring puckering and energy landscapes. nih.gov | Development of more accurate carbohydrate-specific force fields. nih.gov |

| AFM Force Spectroscopy | Mechanical properties and force-induced conformational changes. quora.comalviarmani.com | Application to furanose-containing biopolymers to study mechanobiology. |

Elucidation of Novel Ribofuranose-Mediated Biological Pathways

Beyond its canonical role as a structural component of DNA, 2-deoxy-D-ribose is emerging as a bioactive molecule involved in various cellular signaling pathways. wikipedia.org Future research will focus on uncovering these non-canonical functions and their implications for health and disease.

One significant finding is the role of 2-deoxy-D-ribose in modulating cellular responses to stress. It has been shown to inhibit hypoxia-induced apoptosis (programmed cell death) by suppressing the phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.gov This discovery is particularly relevant in the context of cancer, where the enzyme thymidine (B127349) phosphorylase (TP) can generate 2-deoxy-D-ribose, potentially contributing to tumor progression by helping cancer cells survive low-oxygen environments. nih.gov

Recent studies have also identified novel catabolic pathways for 2-deoxy-D-ribose in bacteria. nih.gov Instead of the well-known phosphorylation pathway, some bacteria utilize an oxidative pathway to break down the sugar. nih.gov Understanding these alternative metabolic routes could have implications for microbiology and biotechnology.

Furthermore, 2-deoxy-D-ribose has been implicated in angiogenesis , the formation of new blood vessels. wikipedia.orgrsc.org It has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. rsc.orgnih.gov This pro-angiogenic activity is being explored for therapeutic applications, such as in wound healing and potentially for hair growth. rsc.orgnih.gov

The interaction of deoxyribose with the immune system is another area of active investigation. Glycation of proteins by sugars can create neoantigenic epitopes that trigger an immune response. While this is more studied with sugars like D-ribose, understanding how 2-deoxy-D-ribose might participate in such processes is an important avenue for future research, particularly in the context of diabetes and atherosclerosis.

| Biological Pathway | Role of 2-Deoxy-D-ribose | Potential Implications |

| Hypoxia Response | Inhibits apoptosis by suppressing p38 MAPK signaling. nih.gov | Tumor progression and resistance to therapy. nih.gov |

| Metabolism | Substrate for novel oxidative catabolic pathways in bacteria. nih.gov | Microbiology, metabolic engineering. nih.gov |

| Angiogenesis | Promotes VEGF production and new blood vessel formation. rsc.orgnih.gov | Wound healing, regenerative medicine, hair loss treatment. rsc.orgnih.gov |

| Immune Response | Potential for glycation and formation of neoantigens. | Autoimmunity, complications of diabetes. |

Development of Advanced Analytical Techniques for Complex Ribofuranose Systems

The inherent flexibility and complexity of ribofuranose-containing molecules necessitate the development of more sophisticated analytical techniques to characterize their structure and function.

As mentioned, multidimensional NMR spectroscopy is a powerful tool, and its capabilities are continually expanding. Future developments will focus on integrating NMR data with computational models to generate more accurate and dynamic pictures of ribofuranose systems in their native solution environments. nih.govnih.gov

Mass spectrometry (MS) coupled with various fragmentation techniques is crucial for sequencing complex carbohydrates and identifying modifications. Innovations in MS, such as ion mobility-mass spectrometry, will provide additional information about the three-dimensional shape of ribofuranose-containing molecules in the gas phase.

Single-molecule techniques , such as Förster Resonance Energy Transfer (FRET) , are being used to study the real-time dynamics of large biomolecules containing ribofuranose, such as ribosomes. researchgate.netnih.gov By measuring the distance between two fluorescent probes, FRET can track conformational changes, providing insights into the molecular machinery of processes like protein synthesis. researchgate.net

The integration of these diverse analytical methods into a cohesive workflow will be essential for tackling the challenges of analyzing complex biological systems involving (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol.

Computational Predictions for Novel Ribofuranose-Based Chemical Biology Tools

Computational chemistry and bioinformatics are becoming indispensable for designing novel chemical biology tools based on the ribofuranose scaffold. nih.gov These in silico approaches can accelerate the discovery and optimization of probes, inhibitors, and other molecules with tailored functions.

Molecular docking and virtual screening are being used to predict how 2-deoxy-D-ribose derivatives might bind to and inhibit specific enzymes. nih.govutep.edu For example, in silico studies have explored the potential of 2-deoxy-D-ribose and its analogues as inhibitors for viral proteases. nih.gov This approach allows for the rapid screening of large compound libraries to identify promising candidates for further experimental validation. utep.edu